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Compound of Interest

Compound Name: SEL120-34A

cat. No.: B1457845

Technical Support Center: SEL120-34A

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with SEL120-
34A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SEL120-34A?

SEL120-34A is a first-in-class, selective, and ATP-competitive inhibitor of Cyclin-Dependent
Kinase 8 (CDK8) and its paralog CDK19.[1][2][3] By inhibiting these kinases, which are
components of the Mediator complex, SEL120-34A modulates transcription. A key downstream
effect is the inhibition of phosphorylation of Signal Transducer and Activator of Transcription 1
(STATL1) at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2][4] This disruption of the
STAT signaling pathway is central to its anti-leukemic activity.[1][5]

Q2: What are the known on-target effects of SEL120-34A in cancer cells?

The primary on-target effects of SEL120-34A stem from its inhibition of CDK8/19. In preclinical
models, particularly in acute myeloid leukemia (AML), this leads to:

e Inhibition of STAT1 and STAT5 phosphorylation: SEL120-34A has been shown to inhibit the
phosphorylation of STAT1 at S727 and STAT5 at S726 in cancer cells.[1][2][4]
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» Transcriptional reprogramming: The compound alters gene expression profiles, particularly
affecting genes regulated by STATs and those involved in lineage control.[1][2]

« Induction of differentiation: SEL120-34A can induce the differentiation of AML cells.[2]

« Inhibition of cell proliferation and induction of apoptosis: Treatment with SEL120-34A leads
to reduced cancer cell growth and an increase in programmed cell death.[6]

Q3: What is the kinase selectivity profile of SEL120-34A? Could off-target kinase inhibition be a
concern?

SEL120-34A is a highly selective inhibitor of CDK8 and CDK19. It does not significantly inhibit
other members of the CDK family, such as CDK1, 2, 4, 5, 6, and 7. While it does show some
activity against CDK®9, it is over 200-fold more selective for CDK8. This high selectivity
minimizes the likelihood of off-target effects mediated by other cyclin-dependent kinases.

Kinase Target IC50 (nM) Selectivity vs. CDK8
CDK8/CycC 4.4
CDK19/CycC 10.4 ~2.4-fold less sensitive
>200-fold more selective for
CDK9 1070
CDK8
CDK1,2,4,5,6,7 Not significantly inhibited High

Q4: What is the safety profile of SEL120-34A in preclinical and clinical studies?

In preclinical toxicology studies in mice, SEL120-34A was well-tolerated at doses that showed
anti-tumor efficacy, with no significant loss of body weight noted.[6]

In the Phase 1b clinical trial (NCT04021368) in patients with relapsed/refractory AML and high-
risk myelodysplastic syndrome (MDS), a favorable safety profile was observed in patients
dosed up to 110 mg, with no dose-limiting toxicities reported at these levels.[7] The most
common treatment-emergent adverse events reported in the Phase Il RIVER-52 study were
nausea, asthenia, pneumonia, febrile neutropenia, abdominal pain, and anemia, with the
majority being grade 1 or 2 in severity.[8]
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It is important to note that the FDA placed a partial clinical hold on the Phase 1b trial following a
patient death that was possibly related to the treatment.[9][10] The hold was subsequently lifted
after a review and modifications to the study protocol to enhance patient safety.[9][10]

Q5: How can | troubleshoot unexpected results in my experiments with SEL120-34A?
If you are observing unexpected results, consider the following:

e Cell Line Sensitivity: The efficacy of SEL120-34A can be dependent on the phosphorylation
status of STATS in your cell line.[1][2][5] Cells with high levels of pSTAT5 (S726) are
generally more sensitive.[1][5]

o Compound Stability and Handling: Ensure proper storage and handling of the compound to
maintain its activity.

» Experimental Conditions: Verify the concentration of SEL120-34A and the treatment duration
in your experiments.

Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT1/5 Inhibition

This protocol outlines the procedure to assess the inhibition of STAT1 and STAT5
phosphorylation in response to SEL120-34A treatment.

o Cell Culture and Treatment: Plate your cells of interest at an appropriate density and allow
them to adhere overnight. The following day, treat the cells with varying concentrations of
SEL120-34A or a vehicle control (e.g., DMSO) for the desired duration (e.g., 4 hours).

o Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis
buffer containing protease and phosphatase inhibitors.

¢ Protein Quantification: Determine the protein concentration of each lysate using a standard
protein assay (e.g., BCA assay).

o SDS-PAGE and Western Blotting:

o Load equal amounts of protein from each sample onto an SDS-PAGE gel.
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o Separate the proteins by electrophoresis.
o Transfer the separated proteins to a PVDF membrane.

o Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
for 1 hour at room temperature.

o Incubate the membrane with primary antibodies against phospho-STAT1 (S727), total
STAT1, phospho-STAT5 (S726), and total STATS overnight at 4°C. A loading control
antibody (e.g., B-actin or GAPDH) should also be used.

o Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibodies for 1 hour at room temperature.

o Wash the membrane again and detect the signal using an enhanced chemiluminescence
(ECL) substrate.

o Capture the image using a chemiluminescence imaging system.
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Caption: Mechanism of action of SEL120-34A.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1457845?utm_src=pdf-body-img
https://www.benchchem.com/product/b1457845?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1457845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimizat?qn

Check Availability & Pricing

CeII Culture & Treatment
SEL120 34A or Vehlcle)

Cell Ly5|s

Protem Quantlflcatlon

SDS PAGE

Western Blot Transfer

#

Primary Antibody Incubation
pSTAT1/5 total STAT1/5, Loading Control

Gecondary Antibody IncubatiorD
Ghemiluminescent DetectiorD

Click to download full resolution via product page

Caption: Experimental workflow for Western Blot analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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